N,6-dimethyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine
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Overview
Description
N,6-dimethyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine: is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety and a methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-dimethyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Introduction of the Methylbenzoyl Group: This step involves the acylation of the piperidine ring using 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Pyrimidine Ring Formation: The pyrimidine ring is introduced through a condensation reaction involving appropriate nitriles and amidines under acidic or basic conditions.
Final Coupling: The final step involves coupling the piperidine and pyrimidine moieties under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N,6-dimethyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or THF (tetrahydrofuran).
Substitution: Alkyl halides, sulfonates, in the presence of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,6-dimethyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: The compound serves as a probe to study cellular pathways and mechanisms, helping to elucidate the role of specific molecular targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,6-dimethyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target being studied.
Comparison with Similar Compounds
Similar Compounds
N,6-Dimethyl-n-(piperidin-4-yl)pyrimidin-4-amine: This compound shares a similar core structure but lacks the methylbenzoyl group, leading to different chemical and biological properties.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B (Akt) and have been studied for their anticancer properties.
Uniqueness
N,6-dimethyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine is unique due to the presence of both the piperidine and pyrimidine rings, along with the methylbenzoyl group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14-4-6-16(7-5-14)19(24)23-10-8-17(9-11-23)22(3)18-12-15(2)20-13-21-18/h4-7,12-13,17H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICOXFXILSWBDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)N(C)C3=NC=NC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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